molecular formula C16H15NO B14474457 3-Imino-2-methyl-1,3-diphenylpropan-1-one CAS No. 65299-68-5

3-Imino-2-methyl-1,3-diphenylpropan-1-one

Cat. No.: B14474457
CAS No.: 65299-68-5
M. Wt: 237.30 g/mol
InChI Key: SUMUZCXOQKIMIL-UHFFFAOYSA-N
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Description

3-Imino-2-methyl-1,3-diphenylpropan-1-one: is an organic compound with the molecular formula C16H15NO It is characterized by the presence of an imino group (–NH) attached to a carbonyl group (C=O) and two phenyl groups (C6H5) attached to a central carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-imino-2-methyl-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, can help isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Imino-2-methyl-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Imino-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-imino-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropan-1-one: A structurally similar compound with different functional groups.

    3-Imino-1,3-diphenylpropan-1-one: Another imino derivative with a different substitution pattern.

Uniqueness

3-Imino-2-methyl-1,3-diphenylpropan-1-one is unique due to the presence of both an imino group and a methyl group on the central carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

65299-68-5

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-imino-2-methyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H15NO/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,17H,1H3

InChI Key

SUMUZCXOQKIMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=N)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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